molecular formula C15H25NO5S B3857841 [(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1)

[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1)

Cat. No. B3857841
M. Wt: 331.4 g/mol
InChI Key: QGBWLJPZSSTDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1) is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as MTAN or 2-MPTA-NTE and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of [(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1) depends on its interaction with metal ions or other molecules. In the case of metal ions, MTAN acts as a bidentate ligand, coordinating to the metal ion through its carboxylate and thiolate groups. This coordination can lead to changes in the reactivity and selectivity of the metal ion, which can be exploited in catalysis and sensing applications. In the case of organic molecules, MTAN can act as a nucleophile or a leaving group, depending on the reaction conditions.
Biochemical and Physiological Effects:
[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1) has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can inhibit the activity of certain enzymes such as xanthine oxidase and acetylcholinesterase. This inhibition can be attributed to the chelation of metal ions by MTAN, which can affect the structure and function of the enzymes.

Advantages and Limitations for Lab Experiments

[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used as a building block for the synthesis of more complex molecules. It can also form stable complexes with metal ions, which can be used in catalysis and sensing applications. However, the limitations of this compound include its limited solubility in water and some organic solvents, which can affect its reactivity and selectivity. It also requires careful handling due to its potential toxicity and corrosiveness.

Future Directions

There are several future directions for research on [(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1). One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the exploration of its potential applications in catalysis, sensing, and imaging. Additionally, more studies are needed to investigate its biochemical and physiological effects, as well as its potential toxicity and safety. Finally, the development of new derivatives and analogs of MTAN with improved properties and biological activity is also an area of interest for future research.

Scientific Research Applications

[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1) has been used in various scientific research applications. One of the most common applications is as a ligand for metal ions such as copper, zinc, and nickel. This compound has been shown to form stable complexes with these metal ions, which can be used in catalysis, sensing, and imaging applications. Another application is as a building block for the synthesis of organic molecules with potential biological activity. For example, MTAN has been used in the synthesis of compounds with anti-cancer and anti-inflammatory activity.

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-methylphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S.C6H15NO3/c1-7-4-2-3-5-8(7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBWLJPZSSTDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)O.C(CO)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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